N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline
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Overview
Description
N,N-DIMETHYL-4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE is a complex organic compound with significant applications in various scientific fields It is characterized by its intricate molecular structure, which includes nitro groups, piperidine sulfonyl groups, and hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE typically involves multi-step organic reactions. The process begins with the nitration of aniline derivatives to introduce nitro groups. Subsequent steps include the formation of hydrazine derivatives and the introduction of piperidine sulfonyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents such as potassium permanganate, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
Scientific Research Applications
N,N-DIMETHYL-4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The piperidine sulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-nitroaniline: A simpler analog with similar nitro and dimethylamino groups but lacking the hydrazine and piperidine sulfonyl moieties.
2,4-Dimethyl-1-nitrobenzene: Another related compound with nitro and methyl groups on the benzene ring.
N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the piperidine sulfonyl group.
Uniqueness
N,N-DIMETHYL-4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and piperidine sulfonyl groups, along with the hydrazine linkage, sets it apart from simpler analogs and enhances its versatility in research and industrial applications.
Properties
Molecular Formula |
C20H24N6O6S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]-4-nitro-2-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C20H24N6O6S/c1-23(2)19-9-7-16(25(27)28)12-15(19)14-21-22-18-8-6-17(26(29)30)13-20(18)33(31,32)24-10-4-3-5-11-24/h6-9,12-14,22H,3-5,10-11H2,1-2H3/b21-14+ |
InChI Key |
PMPVZXMNCYWUAH-KGENOOAVSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3 |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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